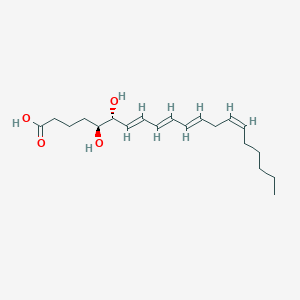

5(S),6(R)-11-trans DiHETE

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5(S),6(R)-11-trans-DiHETE beinhaltet typischerweise die enzymatische Oxidation von Arachidonsäure. Dieser Prozess wird durch Lipoxygenasen katalysiert, die Hydroxygruppen an bestimmten Positionen im Arachidonsäuremolekül einführen. Die Reaktionsbedingungen umfassen oft das Vorhandensein von Sauerstoff und spezifischen Kofaktoren, die die enzymatische Aktivität erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von 5(S),6(R)-11-trans-DiHETE ist aufgrund der Komplexität der beteiligten enzymatischen Prozesse weniger verbreitet. Fortschritte in biotechnologischen Methoden, wie z. B. die Verwendung gentechnisch veränderter Mikroorganismen, haben das Potenzial für eine skalierbare Produktion dieser Verbindung gezeigt .

Analyse Chemischer Reaktionen

Reaktionstypen

5(S),6(R)-11-trans-DiHETE unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann weiter oxidiert werden, um andere Eicosanoide zu bilden.

Reduktion: Reduktionsreaktionen können die Hydroxygruppen modifizieren und die biologische Aktivität der Verbindung verändern.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, die möglicherweise ihre physiologischen Wirkungen verändern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen erfolgen typischerweise unter milden Bedingungen, um die Integrität der Hydroxygruppen zu erhalten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte Derivate von Eicosatetraensäure, die jeweils unterschiedliche biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

5(S),6(R)-11-trans-DiHETE hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Lipidoxidation und enzymatische Pfade zu untersuchen.

Biologie: Forscher untersuchen seine Rolle in der Zellsignalisierung und seine Auswirkungen auf die Dynamik der Zellmembran.

Medizin: Diese Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung entzündlicher Erkrankungen aufgrund ihrer entzündungshemmenden Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 5(S),6(R)-11-trans-DiHETE beinhaltet seine Interaktion mit spezifischen Rezeptoren auf Zellmembranen. Es moduliert intrazelluläre Signalwege, indem es die Spiegel von sekundären Botenstoffen wie Kalziumionen und Stickstoffmonoxid beeinflusst. Diese Interaktionen führen zu verschiedenen physiologischen Wirkungen, darunter die Abschwächung der Gefäßhyperpermeabilität und die Hemmung entzündlicher Reaktionen .

Wirkmechanismus

The mechanism of action of 5(S),6®-11-trans DiHETE involves its interaction with specific receptors on cell membranes. It modulates intracellular signaling pathways by influencing the levels of secondary messengers such as calcium ions and nitric oxide. These interactions lead to various physiological effects, including the attenuation of vascular hyperpermeability and the inhibition of inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5(S),11(R)-DiHETE: Eine weitere Dihydroxyeicosatetraensäure mit Hydroxygruppen an verschiedenen Positionen.

5(S)-HETE: Eine Hydroxyeicosatetraensäure mit einer einzigen Hydroxygruppe.

5-Oxo-ETE: Ein oxidiertes Derivat von 5(S)-HETE mit starken biologischen Aktivitäten.

Einzigartigkeit

5(S),6(R)-11-trans-DiHETE ist aufgrund seiner spezifischen Hydroxygruppenpositionen einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche biologische Aktivitäten verleihen. Seine Fähigkeit, Gefäßfunktionen und Entzündungsreaktionen zu modulieren, macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

(5S,6R,7E,9E,11E,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9+,12-11+,15-13+/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZBUUTTYHTDRR-QLMKOMRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylthiazolo[4,5-f]quinoxaline](/img/structure/B570957.png)

![2-Methylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B570962.png)